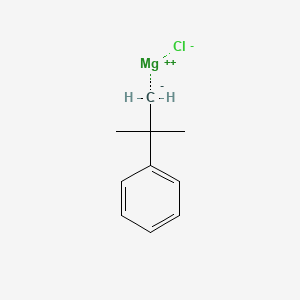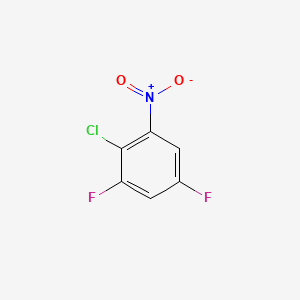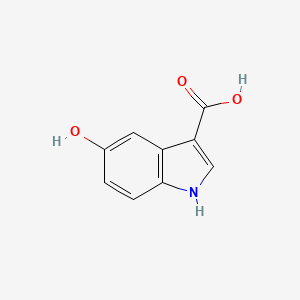
5-Hydroxy-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-Hydroxy-1H-indole-3-carboxylic acid is a compound with the molecular weight of 177.16 . It is a solid substance stored in dry conditions between 2-8°C .
Synthesis Analysis
There are several methods for the synthesis of indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid . These methods often involve the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The InChI code for 5-Hydroxy-1H-indole-3-carboxylic acid is 1S/C9H7NO3/c11-5-1-2-8-6 (3-5)7 (4-10-8)9 (12)13/h1-4,10-11H, (H,12,13) .Chemical Reactions Analysis
Indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, have been identified as biologically active compounds with potential in treating cancer cells. Their role in cell biology is significant, and they have shown various properties that could be vital in oncology .
Antimicrobial Activity
The structural framework of indole derivatives is known to possess antimicrobial properties. This makes them valuable in the development of new treatments for microbial infections, offering a broad spectrum of activity against various pathogens .
Neurological Disorders
Indole compounds have been explored for their potential in treating different types of neurological disorders. The indole structure is a key component in many pharmaceuticals that target the central nervous system .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented. They can be used to develop medications that alleviate inflammation-related symptoms in various diseases, providing relief and improving patient outcomes .
Antiviral Agents
Research has shown that certain indole derivatives can act as antiviral agents. They have been tested against a range of RNA and DNA viruses, showing promise as potential treatments for viral infections .
Agricultural Chemicals
Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity. They function as antagonists to the auxin receptor protein TIR1, which is a novel approach in the development of herbicides .
Safety and Hazards
Orientations Futures
The application of indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the investigation of their biological properties .
Mécanisme D'action
Target of Action
The primary targets of 5-Hydroxy-1H-indole-3-carboxylic acid are multiple receptors to which it binds with high affinity . Indole derivatives, such as 5-Hydroxy-1H-indole-3-carboxylic acid, have been found in many important synthetic drug molecules, which have led to the development of new useful derivatives .
Mode of Action
5-Hydroxy-1H-indole-3-carboxylic acid interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets results in changes that contribute to these diverse biological activities.
Biochemical Pathways
5-Hydroxy-1H-indole-3-carboxylic acid affects various biochemical pathways. For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . This process results in the production of indole and its derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid .
Result of Action
The molecular and cellular effects of 5-Hydroxy-1H-indole-3-carboxylic acid’s action are diverse, given its broad-spectrum biological activities . For instance, it has been shown to restore cellular and synaptosomal viability, up to 80%, and exhibited a more potent MAO-B inhibitory effect .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds in the environment, such as sulfuric acid . Additionally, the compound’s action can be influenced by the presence of intestinal microorganisms, which are involved in its bioconversion from tryptophan .
Propriétés
IUPAC Name |
5-hydroxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZUOPFHTYIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342709 | |
| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1H-indole-3-carboxylic acid | |
CAS RN |
3705-21-3 | |
| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 5-Hydroxy-1H-indole-3-carboxylic acid?
A: 5-Hydroxy-1H-indole-3-carboxylic acid has been isolated from various natural sources, including marine sponges and plants. For instance, it was found in the Red Sea marine sponge Hyrtios erectus [] and the rhizomes of the Alocasia macrorrhiza plant, also known as Giant Taro. [] This suggests a potential for diverse biological activities and warrants further investigation.
Q2: Does 5-Hydroxy-1H-indole-3-carboxylic acid exhibit any notable biological activity?
A: While 5-Hydroxy-1H-indole-3-carboxylic acid itself has not been extensively studied for its biological activity, its methyl ester derivative, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester, has shown significant antiphospholipase A2 activity. [] This enzymatic activity plays a role in inflammation and other biological processes, indicating potential therapeutic avenues for further exploration.
Q3: Has 5-Hydroxy-1H-indole-3-carboxylic acid been chemically synthesized, and what is the significance?
A: Yes, derivatives of 5-Hydroxy-1H-indole-3-carboxylic acid, specifically substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters, have been synthesized and evaluated for their antiviral activity. [, ] This highlights the potential of modifying the core structure of this compound to enhance its biological activity and explore its therapeutic applications in various disease models.
Q4: Are there any analytical techniques used to identify and characterize 5-Hydroxy-1H-indole-3-carboxylic acid?
A: The structural elucidation of 5-Hydroxy-1H-indole-3-carboxylic acid and its derivatives relies heavily on spectroscopic techniques. Researchers utilize mass spectrometry (MS) to determine the molecular weight and fragmentation patterns, providing valuable information about the compound's structure. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, helps in elucidating the connectivity and arrangement of atoms within the molecule. [, ] These analytical methods are crucial in confirming the identity and purity of the isolated or synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



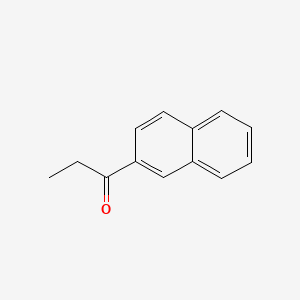
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)
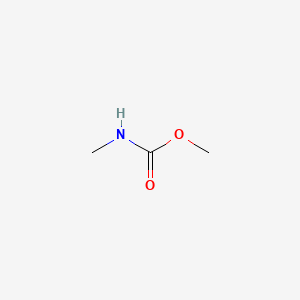
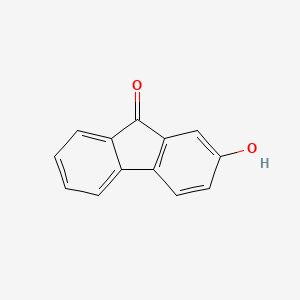
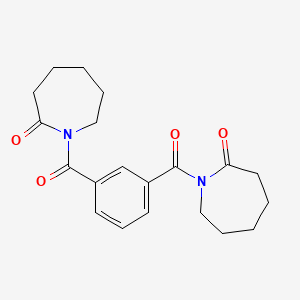

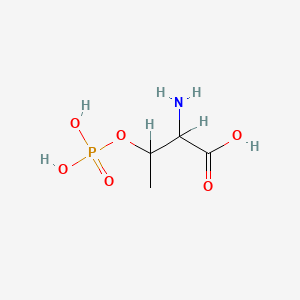
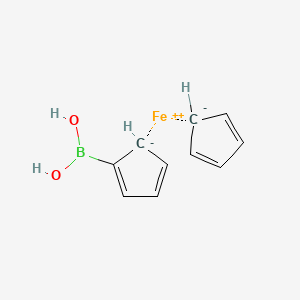
![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
